

# In-Depth Technical Guide: 3-Bromo-L-phenylalanine (CAS No. 82311-69-1)

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## Compound of Interest

Compound Name: 3-Bromo-L-phenylalanine

Cat. No.: B1272018

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Audience: Researchers, scientists, and drug development professionals.

## Core Compound Information

**3-Bromo-L-phenylalanine** is a synthetic amino acid derivative that serves as a versatile building block in pharmaceutical research and development. Its unique structure, featuring a bromine atom on the phenyl ring, imparts specific chemical properties that are highly advantageous in medicinal chemistry and peptide synthesis.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Bromo-L-phenylalanine**.

Property	Value
CAS Number	82311-69-1
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO <sub>2</sub>
Molecular Weight	244.09 g/mol
Appearance	White to off-white or grey powder
Melting Point	208-210 °C
Purity	≥95%
Solubility	Slightly soluble in water.
Storage	Store at 2-8 °C

## Synonyms

- (S)-2-Amino-3-(3-bromophenyl)propanoic acid
- H-Phe(3-Br)-OH
- L-3-Bromophenylalanine
- m-Bromo-L-phenylalanine

## Applications in Research and Drug Development

**3-Bromo-L-phenylalanine** is a critical intermediate in the synthesis of novel therapeutics, particularly in the fields of neurology and inflammation. The bromine atom provides a reactive handle for various chemical modifications, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for the introduction of diverse functional groups.

## Active Pharmaceutical Ingredient (API) Synthesis

This compound is a key starting material for the synthesis of complex molecular architectures. A prominent example is its use in the preparation of an intermediate for Lifitegrast, a drug used to treat dry eye disease.<sup>[1]</sup> The brominated phenyl ring allows for the construction of the intricate scaffolds required for biological activity.

## Modulation of Biological Activity

The incorporation of **3-Bromo-L-phenylalanine** into peptide chains or small molecules can significantly influence their pharmacokinetic and pharmacodynamic properties. The bromine atom can affect lipophilicity, metabolic stability, and the binding affinity of the molecule to its biological target.

## Research in Neurological Disorders

Derivatives of L-phenylalanine have been shown to modulate glutamatergic neurotransmission, a key process in the central nervous system. Research on the closely related compound, 3,5-dibromo-L-phenylalanine, has demonstrated its ability to act as a partial agonist at NMDA receptors and to reduce presynaptic glutamate release.<sup>[2]</sup> This modulation of glutamatergic signaling pathways is a promising area of investigation for the treatment of neurological and psychiatric disorders.<sup>[2]</sup>

## Experimental Protocols

The following are detailed methodologies for key experiments involving **3-Bromo-L-phenylalanine**.

### General Protocol for Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is commonly used for the amine group of **3-Bromo-L-phenylalanine** during synthesis. A general procedure for its removal is as follows:

- Dissolve the Boc-protected **3-Bromo-L-phenylalanine** in a suitable solvent (e.g., anhydrous dichloromethane).
- Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.
- Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, the excess acid and solvent are removed under reduced pressure.

- The resulting deprotected amino acid is often obtained as a salt (e.g., TFA salt) and can be used directly in the next step or neutralized with a base.

## Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

**3-Bromo-L-phenylalanine** can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

- **Resin Swelling:** Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.
- **Amino Acid Activation and Coupling:** In a separate vessel, activate the Fmoc-protected **3-Bromo-L-phenylalanine** (3-5 equivalents) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow it to react.
- **Washing:** After the coupling reaction is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.
- **Repeat Cycle:** Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.
- **Cleavage and Deprotection:** Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## General Protocol for Suzuki-Miyaura Cross-Coupling

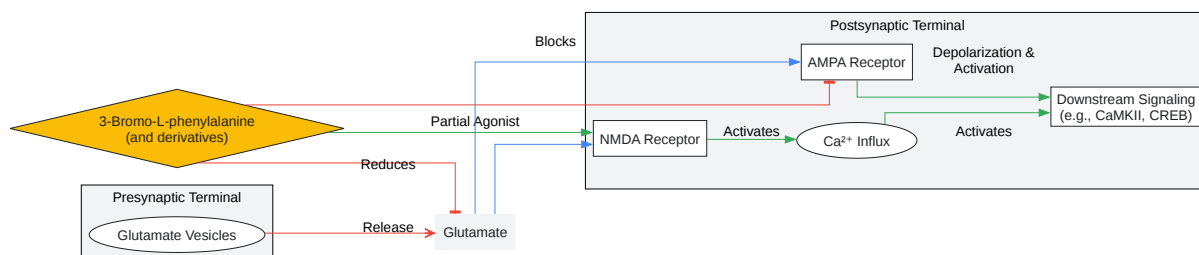
The bromine atom on **3-Bromo-L-phenylalanine** is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

- **Reaction Setup:** In a reaction vessel, combine the N-protected **3-Bromo-L-phenylalanine** derivative, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{dppf})\text{Cl}_2$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.
- **Reaction:** Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- **Work-up:** Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

## Signaling Pathways and Logical Relationships

### Modulation of Glutamatergic Signaling

Research on brominated L-phenylalanine derivatives suggests a modulatory role in glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory. The proposed mechanism involves interaction with both NMDA and AMPA receptors.<sup>[2]</sup>

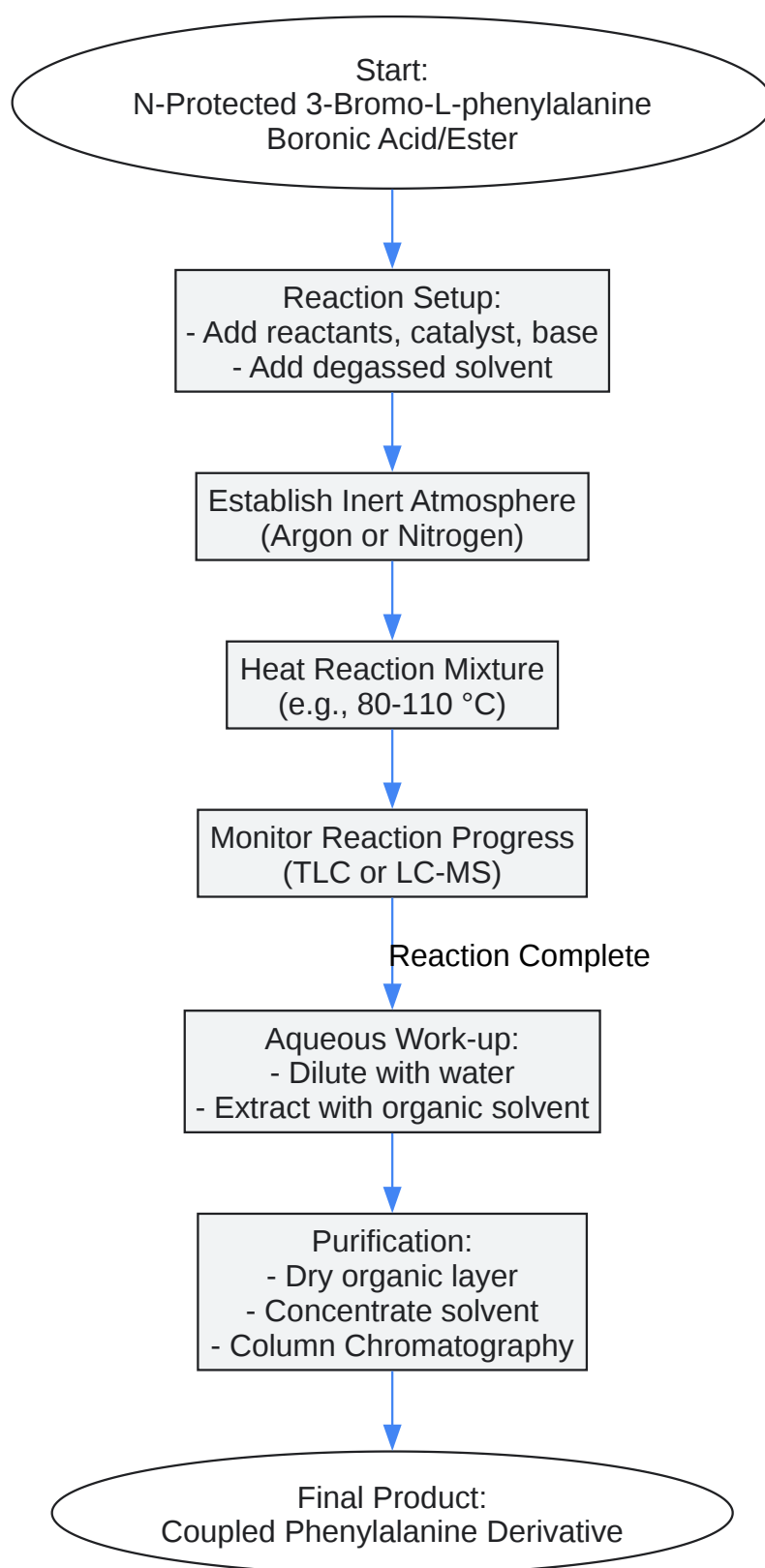


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Caption: Modulation of glutamatergic signaling by brominated L-phenylalanine derivatives.

## Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using **3-Bromo-L-phenylalanine**.



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## References

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- 2. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-L-phenylalanine (CAS No. 82311-69-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272018#3-bromo-l-phenylalanine-cas-number>]

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